molecular formula C36H56F3N7O12 B1450568 LSF(NO2)-Nle-AL-Methyl Ester Trifluoroacetate CAS No. 99764-63-3

LSF(NO2)-Nle-AL-Methyl Ester Trifluoroacetate

Cat. No. B1450568
CAS RN: 99764-63-3
M. Wt: 835.9 g/mol
InChI Key: PEGIZLVJXSOCEX-HAYWJZKBSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Trifluoroacetate esters are fine chemical intermediates used in the manufacture of pharmaceuticals, agricultural chemicals, liquid crystals, dyes, and industrial chemicals . They can also be used as solvents in the manufacture of other fine chemicals .


Synthesis Analysis

Trifluoroacetate esters can be prepared from trifluoroacetyl chloride and an alcohol or a thiol . Another synthesis method involves the reaction of trifluoroacetic acid with an alcohol .


Molecular Structure Analysis

The molecular structure of a trifluoroacetate ester depends on the specific ester. For example, the molecular structure of isopropyl trifluoroacetate is C5H7F3O2 .


Chemical Reactions Analysis

Trifluoroacetate esters can participate in various chemical reactions. For example, they can be used in the one-step salt-free synthesis of amides from ketones .


Physical And Chemical Properties Analysis

Trifluoroacetic acid is a strong organic acid with high volatility and limited industrial uses . It is miscible with water and its low octanol/water partition coefficient indicates no potential to bioaccumulate .

Scientific Research Applications

  • Nanofiber Production : Lignocellulosic sisal fiber (LSF) and sisal pulp (SP) were electrospun from solutions in trifluoroacetic acid (TFA), resulting in the production of nano/ultrathin fibers with potential for wide applications (Rodrigues et al., 2015).

  • Late-Stage Functionalization in Drug Discovery : Late-stage functionalization (LSF) using trifluoroacetic acid derivatives has emerged as a powerful approach in drug discovery, enabling rapid access to new analogs from existing drug-like molecules (Weis et al., 2021).

  • Diabetes Treatment : Lisofylline (LSF), a synthetic modified methylxanthine, has been found to have potential in treating diabetes mellitus due to its multiple actions in regulating immune cell function and autoimmune response (Yang et al., 2005).

  • Electrolyte Solvent for Lithium Metal Anode Cells : A study on fluorinated ester electrolytes, which include trifluoroacetic acid derivatives, revealed their potential as electrolyte solvents in lithium metal anode rechargeable cells, offering significant thermal stability and good lithium anode cycling efficiency (Yamaki et al., 2001).

  • Gas Chromatography Applications : Trifluoroacetyl derivatives, including those of amino acid methyl esters, have been extensively used in gas-liquid chromatography, demonstrating effectiveness in separations and analyses (Darbre & Islam, 1968).

Safety And Hazards

Trifluoroacetate esters can be hazardous. For example, isopropyl trifluoroacetate is classified as a flammable liquid, can cause severe skin burns and eye damage, and is hazardous to the aquatic environment .

Future Directions

The future directions of research on trifluoroacetate esters could include developing more efficient synthesis methods, exploring new applications, and improving our understanding of their toxicity and environmental impact .

properties

IUPAC Name

methyl (2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-4-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]-3-(4-nitrophenyl)propanoyl]amino]hexanoyl]amino]propanoyl]amino]-4-methylpentanoate;2,2,2-trifluoroacetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C34H55N7O10.C2HF3O2/c1-8-9-10-25(31(45)36-21(6)29(43)39-27(16-20(4)5)34(48)51-7)37-32(46)26(17-22-11-13-23(14-12-22)41(49)50)38-33(47)28(18-42)40-30(44)24(35)15-19(2)3;3-2(4,5)1(6)7/h11-14,19-21,24-28,42H,8-10,15-18,35H2,1-7H3,(H,36,45)(H,37,46)(H,38,47)(H,39,43)(H,40,44);(H,6,7)/t21-,24-,25-,26-,27-,28-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PEGIZLVJXSOCEX-HAYWJZKBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(C(=O)NC(C)C(=O)NC(CC(C)C)C(=O)OC)NC(=O)C(CC1=CC=C(C=C1)[N+](=O)[O-])NC(=O)C(CO)NC(=O)C(CC(C)C)N.C(=O)(C(F)(F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCC[C@@H](C(=O)N[C@@H](C)C(=O)N[C@@H](CC(C)C)C(=O)OC)NC(=O)[C@H](CC1=CC=C(C=C1)[N+](=O)[O-])NC(=O)[C@H](CO)NC(=O)[C@H](CC(C)C)N.C(=O)(C(F)(F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C36H56F3N7O12
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

835.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

LSF(NO2)-Nle-AL-Methyl Ester Trifluoroacetate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
LSF(NO2)-Nle-AL-Methyl Ester Trifluoroacetate
Reactant of Route 2
LSF(NO2)-Nle-AL-Methyl Ester Trifluoroacetate
Reactant of Route 3
LSF(NO2)-Nle-AL-Methyl Ester Trifluoroacetate
Reactant of Route 4
LSF(NO2)-Nle-AL-Methyl Ester Trifluoroacetate
Reactant of Route 5
LSF(NO2)-Nle-AL-Methyl Ester Trifluoroacetate
Reactant of Route 6
LSF(NO2)-Nle-AL-Methyl Ester Trifluoroacetate

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